1,2-Dihydroacenaphthylen-3-yl(phenyl)methanone
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Overview
Description
1,2-Dihydroacenaphthylen-3-yl(phenyl)methanone is a chemical compound with the molecular formula C19H14O and a molecular weight of 258.32 g/mol It is known for its unique structure, which includes an acenaphthylene moiety fused with a phenyl group through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydroacenaphthylen-3-yl(phenyl)methanone typically involves the reaction of acenaphthene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through a Friedel-Crafts acylation mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydroacenaphthylen-3-yl(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1,2-Dihydroacenaphthylen-3-yl(phenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Dihydroacenaphthylen-3-yl(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroquinoline-3-carboxylates: These compounds share structural similarities and are used in similar applications.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Another compound with a similar methanone linkage and aromatic structure.
Uniqueness
1,2-Dihydroacenaphthylen-3-yl(phenyl)methanone is unique due to its specific acenaphthylene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
72976-61-5 |
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Molecular Formula |
C19H14O |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
1,2-dihydroacenaphthylen-3-yl(phenyl)methanone |
InChI |
InChI=1S/C19H14O/c20-19(15-5-2-1-3-6-15)17-12-10-14-8-4-7-13-9-11-16(17)18(13)14/h1-8,10,12H,9,11H2 |
InChI Key |
NXBUPWOCJQZYCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC3=C2C1=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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